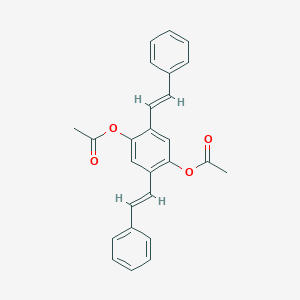
4-(Acetyloxy)-2,5-bis(2-phenylvinyl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Acetyloxy)-2,5-bis(2-phenylvinyl)phenyl acetate, commonly known as APV, is a synthetic compound that belongs to the class of stilbene derivatives. APV has been extensively studied for its potential applications in scientific research.
作用机制
APV exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting these enzymes, APV can reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
Biochemical and Physiological Effects:
APV has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. APV can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). APV can also scavenge free radicals and protect against oxidative stress. In addition, APV can protect against neuronal damage and improve cognitive function.
实验室实验的优点和局限性
APV has several advantages for lab experiments, including its stability, solubility, and availability. APV is stable under normal laboratory conditions and can be easily dissolved in organic solvents such as dimethyl sulfoxide (DMSO). APV is also commercially available from various chemical suppliers. However, one limitation of APV is its relatively high cost compared to other compounds.
未来方向
There are several future directions for the research on APV. One direction is to explore the potential applications of APV in the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Another direction is to investigate the mechanisms of action of APV in more detail, including its effects on signal transduction pathways and gene expression. Finally, the development of novel APV derivatives with improved pharmacological properties is another area of future research.
Conclusion:
In conclusion, APV is a synthetic compound with potential applications in scientific research. APV has been extensively studied for its anti-cancer, neuroprotective, and anti-inflammatory properties. APV exerts its effects by inhibiting enzymes such as COX-2 and LOX. APV has several advantages for lab experiments, including its stability, solubility, and availability. There are several future directions for the research on APV, including exploring its potential applications in disease treatment, investigating its mechanisms of action, and developing novel derivatives.
合成方法
APV can be synthesized by the reaction of 4-hydroxy-2,5-bis(2-phenylvinyl)phenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields APV as a white crystalline solid with a melting point of 190-192°C.
科学研究应用
APV has been used in various scientific research studies, including cancer research, neuroscience, and pharmacology. APV has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In neuroscience, APV has been used to study the mechanisms of synaptic plasticity and memory formation. In pharmacology, APV has been used as a reference compound for the development of novel drugs.
属性
分子式 |
C26H22O4 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
[4-acetyloxy-2,5-bis[(E)-2-phenylethenyl]phenyl] acetate |
InChI |
InChI=1S/C26H22O4/c1-19(27)29-25-17-24(16-14-22-11-7-4-8-12-22)26(30-20(2)28)18-23(25)15-13-21-9-5-3-6-10-21/h3-18H,1-2H3/b15-13+,16-14+ |
InChI 键 |
AXVJOHFGZJHVOL-WXUKJITCSA-N |
手性 SMILES |
CC(=O)OC1=CC(=C(C=C1/C=C/C2=CC=CC=C2)OC(=O)C)/C=C/C3=CC=CC=C3 |
SMILES |
CC(=O)OC1=CC(=C(C=C1C=CC2=CC=CC=C2)OC(=O)C)C=CC3=CC=CC=C3 |
规范 SMILES |
CC(=O)OC1=CC(=C(C=C1C=CC2=CC=CC=C2)OC(=O)C)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




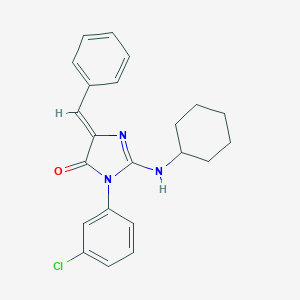



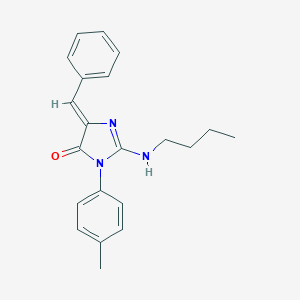
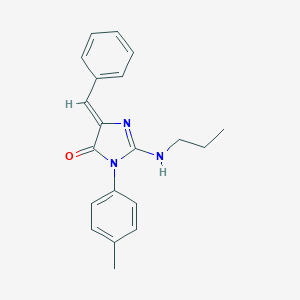



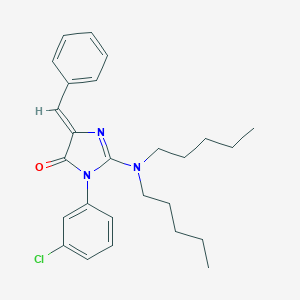
![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)